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Compound of Interest

Compound Name: 4-Bromo-1,5-dimethyl-1H-indazole

Cat. No.: B1519901

An In-depth Technical Guide to 4-Bromo-1,5-dimethyl-1H-indazole (CAS: 1159511-77-9)

Executive Summary

This guide provides a comprehensive technical overview of 4-Bromo-1,5-dimethyl-1H-
indazole, a heterocyclic building block of increasing importance in modern medicinal chemistry
and materials science. The indazole nucleus is a privileged scaffold, forming the core of
numerous approved pharmaceuticals.[1][2][3] This document delves into the specific attributes
of the title compound, CAS 1159511-77-9, offering insights into its synthesis, characterization,
reactivity, and strategic applications. We will explore the causality behind synthetic choices, the
logic of its application in drug discovery pipelines, and provide actionable protocols for its use.
This guide is intended for researchers, medicinal chemists, and process development scientists
seeking to leverage this versatile intermediate in their work.

The Indazole Scaffold: A Cornerstone of Modern
Drug Discovery

Nitrogen-containing heterocycles are fundamental to the development of bioactive molecules,
with the indazole core being a particularly prominent scaffold.[1][4] Comprising a fused
benzene and pyrazole ring, indazoles exist in two primary tautomeric forms, 1H- and 2H-
indazole, with the 1H tautomer being the more thermodynamically stable.[1][5]
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The strategic importance of the indazole motif is demonstrated by its presence in a wide array
of therapeutic agents with diverse biological activities, including anti-inflammatory, anti-tumor,
anti-HIV, and kinase inhibitory properties.[3][4][6] Marketed drugs such as Pazopanib (a
tyrosine kinase inhibitor) and Niraparib (a PARP inhibitor) feature the indazole core, highlighting
its acceptance and utility in targeting complex diseases.[1] The value of 4-Bromo-1,5-
dimethyl-1H-indazole lies in its role as a precisely functionalized intermediate, enabling the
rapid and efficient synthesis of novel indazole derivatives for screening and development.[7][8]

Physicochemical and Structural Properties

The specific substitution pattern of 4-Bromo-1,5-dimethyl-1H-indazole—a bromine atom at
the 4-position and methyl groups at the N1 and C5 positions—confers a unique combination of
reactivity and solubility.[8] The bromine atom serves as a versatile synthetic handle for cross-
coupling reactions, while the methyl groups can influence solubility and metabolic stability, and
provide important steric and electronic cues for molecular recognition.

Property Value Source

CAS Number 1159511-77-9 [9]

Molecular Formula CoHoBrN:2 [9]

Molecular Weight 225.08 g/mol 9]
4-bromo-1,5-dimethyl-1H-

IUPAC Name ) [9]
indazole

CC1=C(C2=C(C=C1)N(N=C2)

SMILES [9]
C)Br
IHCMWPGWHNBZAO-
INChl Key [9]
UHFFFAOYSA-N
Predicted Boiling Point 310.6 £ 22.0 °C [10]
Predicted Density 1.53+0.1 g/cm3 [10]
Storage Temperature 2-8°C, Desiccated

Synthesis and Mechanistic Considerations
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The synthesis of 4-Bromo-1,5-dimethyl-1H-indazole is not widely detailed in the literature,
however, a logical and robust route can be devised from commercially available precursors
based on established indazole chemistry. The most direct approach involves the regioselective
N-methylation of 4-bromo-5-methyl-1H-indazole.

Proposed Synthetic Workflow

The key transformation is the alkylation of the indazole nitrogen. Direct alkylation of N-
unsubstituted indazoles can often lead to a mixture of N1 and N2 isomers.[11] The choice of
base and solvent system is therefore critical to control regioselectivity. For many indazole
systems, using a mild base like potassium carbonate in a polar aprotic solvent such as acetone
or DMF favors the thermodynamically more stable N1 product.

Separation via

lodomethane (CH3I) - -
4-Bromo-5-methyl-1H-indazole 1 Potassium Carbonate (K2CO3) 2. Reflux _(4-Bromo-1,5-dimethyl-1H-indazole) _Column Chromatography _ (4-Bromo-2,5-dimethyl-2H-indazole
Acetone (CAS 1159511-77-9) (Minor Isomer)

Click to download full resolution via product page

Caption: Proposed synthesis of 4-Bromo-1,5-dimethyl-1H-indazole.

Step-by-Step Experimental Protocol

This protocol is adapted from general procedures for the N-methylation of related indazoles.
[12]

e Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux
condenser, add 4-bromo-5-methyl-1H-indazole (1.0 eq.).

» Solvent and Base Addition: Add anhydrous acetone (approx. 10-15 mL per gram of starting
material) followed by powdered potassium carbonate (K2COs, 3.0 eq.).

o Rationale: Potassium carbonate is a cost-effective and sufficiently strong base to
deprotonate the indazole N-H. Acetone is an excellent solvent for this Sn2 reaction,
promoting the desired alkylation pathway.
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o Alkylation: Stir the suspension at room temperature for 30 minutes. Slowly add iodomethane
(CHsl, 1.5 eq.) to the mixture.

e Reaction: Heat the reaction mixture to reflux (approx. 56°C) and maintain for 4-6 hours,
monitoring by TLC or LC-MS for the consumption of the starting material.

» Workup: After cooling to room temperature, filter off the inorganic salts and evaporate the
acetone under reduced pressure.

o Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with
water and saturated brine.

o Rationale: This removes any remaining inorganic salts and water-soluble impurities.

 Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in
vacuo. The crude product, typically a mixture of N1 and N2 isomers, is purified by silica gel
column chromatography to isolate the desired 4-Bromo-1,5-dimethyl-1H-indazole.

Spectroscopic Characterization and Purity

Unambiguous structural confirmation is achieved through a combination of spectroscopic
techniques. Purity is typically assessed by High-Performance Liquid Chromatography (HPLC).

¢ H NMR: The proton NMR spectrum is expected to show distinct singlets for the two methyl
groups (N-CHs and C5-CHs). The aromatic protons will appear as doublets in the aromatic
region, and a key singlet for the C3-H proton will confirm the indazole core. The chemical
shift of the N-methyl group is a key indicator for distinguishing between N1 (typically ~4.0
ppm) and N2 isomers (~4.2 ppm).[12]

e 13C NMR: The carbon spectrum will show signals for the two methyl carbons, the aromatic
carbons (including two quaternary carbons, C-Br and C-CHs), and the carbons of the
pyrazole ring.

e Mass Spectrometry (MS): Electrospray ionization (ESI-MS) will show the protonated
molecular ion [M+H]* with a characteristic isotopic pattern for a single bromine atom (*°Br/
81Br in ~1:1 ratio).
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o HPLC: Purity is determined by HPLC, typically using a C18 reverse-phase column with a
gradient of acetonitrile and water. A purity level of >97% is common for commercial-grade
material.

Reactivity and Strategic Applications in Synthesis

The primary value of 4-Bromo-1,5-dimethyl-1H-indazole lies in the synthetic versatility of its
C-Br bond. This functionality makes it an ideal substrate for palladium-catalyzed cross-coupling
reactions, allowing for the introduction of a wide range of substituents at the 4-position.
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Caption: Synthetic utility of the C-Br bond in cross-coupling reactions.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a typical procedure for coupling an arylboronic acid to the indazole
core.

e Reaction Setup: In an oven-dried Schlenk flask, combine 4-Bromo-1,5-dimethyl-1H-
indazole (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b1519901?utm_src=pdf-body
https://www.benchchem.com/product/b1519901?utm_src=pdf-body-img
https://www.benchchem.com/product/b1519901?utm_src=pdf-body
https://www.benchchem.com/product/b1519901?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1519901?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Pd(PPhs)4 (0.03 eq.), and a base like sodium carbonate (NazCOs, 2.0 eq.).

 Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen)
three times.

o Rationale: The palladium catalyst is oxygen-sensitive, and maintaining an inert
atmosphere is critical for catalytic activity.

e Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).

o Reaction: Heat the mixture to 80-100°C and stir until the reaction is complete as monitored
by LC-MS.

» Workup and Purification: Cool the reaction, dilute with ethyl acetate, and wash with water
and brine. Dry the organic layer, concentrate, and purify the residue by column
chromatography to yield the 4-aryl-1,5-dimethyl-1H-indazole product.

Applications in Drug Discovery and Development

This building block is particularly valuable for generating novel compounds in therapeutic areas
where the indazole scaffold is prevalent.

» Neurological Disorders: It serves as a key intermediate for pharmaceuticals targeting
neurological conditions.[7][8] The ability to rapidly diversify the 4-position allows for fine-
tuning of properties like blood-brain barrier penetration and target engagement.

» Oncology (Kinase Inhibitors): Many kinase inhibitors utilize a substituted indazole as a
"hinge-binding" motif. The 4-position often points out towards the solvent-exposed region of
the ATP-binding pocket, making it an ideal point for modification to enhance selectivity and
potency.

e Fragment-Based Drug Design (FBDD): As a decorated fragment, this compound can be
used in screening campaigns. Subsequent elaboration via cross-coupling at the bromine
position provides a direct route from a fragment hit to a more potent lead compound.
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Caption: Role of 4-Bromo-1,5-dimethyl-1H-indazole in a drug discovery workflow.

Handling, Storage, and Safety

o Storage: The compound should be stored in a tightly sealed container in a cool, dry place,
typically at 2-8°C as recommended by suppliers. It should be kept under an inert atmosphere
to prevent potential degradation.

o Handling: Use standard personal protective equipment (PPE), including safety glasses,
gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

o Safety: While specific toxicity data is not readily available, related bromo-heterocycles can
be toxic if ingested and may cause skin and eye irritation.[13] Assume the compound is
hazardous and handle it accordingly. Refer to the supplier's Safety Data Sheet (SDS) for
detailed information.

Conclusion

4-Bromo-1,5-dimethyl-1H-indazole is a high-value, strategically functionalized building block
for chemical synthesis. Its pre-installed methyl groups at the N1 and C5 positions, combined
with the synthetically versatile bromine at the C4 position, provide an efficient entry point into
novel chemical space. For researchers in pharmaceutical development, agrochemicals, and
materials science, this compound offers a reliable and powerful tool for the construction of
complex molecular architectures and the rapid exploration of structure-activity relationships.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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